3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzamide with the amino group of 3-amino-1-chloro-3-methylpentan-2-one. It is a member of benzamides, an alpha-chloroketone and a dichlorobenzene.
Zoxamide
CAS No.: 156052-68-5
Cat. No.: VC21146192
Molecular Formula: C14H16Cl3NO2
Molecular Weight: 336.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156052-68-5 |
|---|---|
| Molecular Formula | C14H16Cl3NO2 |
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) |
| Standard InChI Key | SOUGWDPPRBKJEX-UHFFFAOYSA-N |
| SMILES | CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
| Canonical SMILES | CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
| Colorform | White solid Fine, white powde |
| Melting Point | 158-160 °C |
Introduction
Chemical Identity and Structure
Zoxamide, formally known as 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide, is a benzamide fungicide developed for agricultural use. It is registered under CAS Registry Number 156052-68-5 and has been marketed under the trade name Zoxium by Dow AgroSciences . The compound has various code designations during its development, including RH-7281.
The molecular formula of zoxamide is C₁₄H₁₆Cl₃NO₂ with a molecular weight of 336.64 g/mol . Its elemental composition consists of 49.95% carbon, 4.79% hydrogen, 31.59% chlorine, 4.16% nitrogen, and 9.51% oxygen . Structurally, the compound contains a benzamide backbone with three chlorine atoms - two attached to the aromatic ring and one on the aliphatic side chain.
Physical Characteristics
Zoxamide appears as a white solid with a melting point range of 158-160°C, though some reports indicate a slightly narrower range of 159.5-160.5°C . The compound's physical state and stability make it suitable for formulation into various agricultural products.
Physical and Chemical Properties
Zoxamide possesses several important physicochemical properties that influence its behavior in agricultural applications and environmental systems. These properties are crucial for understanding its efficacy, environmental fate, and safety profile.
Key Physicochemical Parameters
The compound has a log P (octanol/water partition coefficient) of 3.76 at 20°C, indicating moderate lipophilicity . This property influences its ability to penetrate plant tissues and fungal cell membranes. Its vapor pressure at various temperatures (25°, 35°, 45°C) is remarkably low at <1×10⁻⁷ torr, suggesting minimal volatilization potential .
Solubility Profile
Table 1. Physical and Chemical Properties of Zoxamide
Mechanism of Action
Zoxamide exhibits a distinctive mode of action that makes it particularly effective against certain fungal pathogens while also providing benefits in resistance management strategies.
Molecular Mechanism
The fungicidal activity of zoxamide stems from its ability to disrupt microtubule structure and inhibit cell division in target organisms. This occurs through the covalent binding of the active ingredient to beta-tubulin in the cytoskeleton . By interfering with this critical cellular component, zoxamide prevents normal cellular processes required for fungal growth and reproduction.
Activity Against Plant Pathogens
While zoxamide is primarily effective against oomycete fungi, it also demonstrates some activity against ascomycetes and basidiomycetes . Scanning microscopy studies have revealed that zoxamide's action against potato blight begins after pathogen germination, achieving inhibition of hyphal development and sporangia production . This post-germination activity is an important characteristic that influences application timing in agricultural settings.
Resistance Management
Due to its unique biochemical mode of action, zoxamide represents an important tool in antiresistance strategies . The compound's novel mechanism provides an alternative to other fungicide classes, helping to mitigate the development of resistance when used in rotation or combination with products having different modes of action.
Agricultural Applications
Zoxamide has been developed specifically for certain high-value crops where oomycete pathogens cause significant economic damage. Its use pattern reflects both its efficacy profile and regulatory approvals.
Registered Uses
The compound has been registered as a fungicide for foliar application on several crops, primarily potatoes, wine and table grapes, and various vegetables . These applications target economically important diseases caused by oomycete pathogens, particularly those in the orders Peronosporales and Pythiales.
Target Pathogens
Zoxamide is particularly effective against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. Its efficacy against this destructive pathogen has made it a valuable component of disease management programs in potato production. The compound is also effective against downy mildew pathogens (Plasmopara viticola) in grapes and certain other oomycete diseases in vegetable crops .
Application Methods
As a foliar fungicide, zoxamide is typically applied as a preventative treatment before disease establishes in the crop. Its limited water solubility and low vapor pressure contribute to good rainfastness and persistence on plant surfaces. These properties, combined with its post-germination activity against target pathogens, make it suitable for preventative application schedules in high-risk periods for disease development.
Metabolism and Environmental Fate
Understanding how zoxamide breaks down in biological systems and the environment is crucial for assessing its ecological impact and safety profile.
Metabolic Pathways
The metabolism of zoxamide involves several pathways including hydroxylation of both the aromatic methyl and the aliphatic side-chain, limited deamidation, and terminal glucuronic acid and amino-acid conjugation . Studies have identified 32 separate metabolites, with no single metabolite accounting for more than 10% of the administered dose . After repeated doses, there is evidence of increased glutathione-mediated metabolism .
Major Metabolites
Several key metabolites have been identified in various studies. These include:
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RH-24549 (3,5-dichloro-4-methylbenzoic acid)
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RH-127450 (3,5-dichloro-N-(1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide)
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RH-129151 (2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one)
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RH-139432 (3,5-dichloro-4-methylbenzamide)
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RH-141288 (3,5-dichloro-N-(3-hydroxy-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide)
The metabolism studies indicate that zoxamide undergoes significant biotransformation, forming numerous metabolites that facilitate its elimination from biological systems.
Toxicological Profile
Comprehensive toxicological evaluation is essential for understanding the safety profile of zoxamide for humans, animals, and the environment. The available data provide insights into both acute and chronic toxicity endpoints.
Reproductive and Developmental Toxicity
Studies examining reproductive and developmental endpoints have shown no significant concerns. In a multigeneration reproductive toxicity study in rats, the NOAEL for both parental toxicity and reproductive effects was 30,000 ppm, equal to 1,474 mg/kg body weight per day, which was the highest dose tested .
Table 2. Toxicological Endpoints for Zoxamide
Ecotoxicology
Environmental toxicity studies indicate varying levels of toxicity to non-target organisms. For aquatic species, the LC₅₀ in trout is 160 μg/L, suggesting moderate toxicity to fish . For avian species, dietary LC₅₀ values in both mallard ducks and bobwhite quail exceed 5,250 mg/kg, indicating low toxicity to birds .
Regulatory Status and Risk Assessment
The regulatory evaluation of zoxamide involves comprehensive risk assessments conducted by various regulatory authorities worldwide.
European Assessment
The European Food Safety Authority (EFSA) has conducted peer reviews of zoxamide for use in the European Union. These assessments evaluated the representative uses of zoxamide as a fungicide on wine and table grapes, and potatoes . The reviews considered the physical, chemical, and technical properties of zoxamide, as well as its efficacy and safety profile.
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